Einecs 274-079-7
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Overview
Description
It is a clear, colorless to faintly yellow liquid that is sensitive to moisture and reacts with water . Catecholborane is used in various chemical reactions and has significant applications in organic synthesis.
Preparation Methods
Catecholborane can be synthesized through the reaction of catechol with borane-tetrahydrofuran complex. The reaction typically involves mixing catechol and the borane-tetrahydrofuran complex in a suitable solvent under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Catecholborane undergoes several types of chemical reactions, including:
Reduction: It acts as a stereoselective reducing agent to convert beta-hydroxy ketones to syn 1,3-diols.
Hydroboration: It reacts with alkynes through hydroboration to form trans vinyl borane, which is a precursor to the Suzuki reaction. Common reagents used in these reactions include solvents like tetrahydrofuran and diethyl ether. The major products formed from these reactions are often intermediates used in further organic synthesis.
Scientific Research Applications
Catecholborane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent and in hydroboration reactions to synthesize various organic compounds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug synthesis and development.
Industry: It is used in the preparation of amides and macrocyclic lactams from carboxylic acids.
Mechanism of Action
The mechanism of action of Catecholborane involves its ability to donate electrons and participate in reduction and hydroboration reactions. It targets specific functional groups in organic molecules, facilitating the formation of new bonds and the synthesis of complex compounds .
Comparison with Similar Compounds
Catecholborane can be compared with other borane derivatives such as:
Borane-tetrahydrofuran complex: Used as a reducing agent but less selective compared to Catecholborane.
Borane-dimethyl sulfide complex: Another reducing agent with different reactivity and selectivity. Catecholborane is unique due to its high stereoselectivity and ability to form specific products in organic synthesis.
Properties
CAS No. |
69679-23-8 |
---|---|
Molecular Formula |
C67H63Cl2N11O16P2 |
Molecular Weight |
1411.1 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] (4-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C67H63Cl2N11O16P2/c1-41(2)63(81)77-66-76-62-59(65(83)78-66)74-40-80(62)57-34-52(54(91-57)36-88-67(43-14-9-6-10-15-43,44-16-24-48(86-3)25-17-44)45-18-26-49(87-4)27-19-45)96-98(85,94-51-30-22-47(69)23-31-51)90-37-55-53(95-97(84,89-33-11-32-70)93-50-28-20-46(68)21-29-50)35-56(92-55)79-39-73-58-60(71-38-72-61(58)79)75-64(82)42-12-7-5-8-13-42/h5-10,12-31,38-41,52-57H,11,33-37H2,1-4H3,(H,71,72,75,82)(H2,76,77,78,81,83)/t52-,53-,54+,55+,56+,57+,97?,98?/m0/s1 |
InChI Key |
XYUJHNHZNBBSAK-DTVMXBHISA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OC[C@@H]7[C@H](C[C@@H](O7)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(=O)(OCC7C(CC(O7)N8C=NC9=C(N=CN=C98)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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